4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Description
Properties
CAS No. |
2445791-46-6 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-11-4-7-2-8(3-7,6(9)10)12-5-7/h2-5H2,1H3,(H,9,10) |
InChI Key |
YESGDCIUOJLUAP-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CC(C1)(OC2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Oxetane Ring-Opening and Recyclization
Vasiuta and Gorichko developed a four-step synthesis of 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives via double recyclization of oxetane rings. Adapting this strategy, the oxabicyclo analog can be synthesized by:
-
Oxetane alkylation : Reacting 3-methoxymethyloxetane with a methyl acrylate derivative under basic conditions.
-
Acid-catalyzed cyclization : Using HCl or H2SO4 to induce ring-opening and subsequent bicyclo[2.1.1]hexane formation.
This method achieved a 32% yield over four steps for the azabicyclo analog, suggesting comparable efficiency for the oxabicyclo system.
Photochemical [2+2] Cycloaddition
The RSC supporting information details a photochemical route to bicyclo[2.1.1]hexanes using thianthrenium salts and blue LED irradiation. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Ir[dF(CF3)ppy]2(dtbpy)PF6 |
| Solvent | CH3CN |
| Reaction Time | 2–4 hours |
| Yield | 31–45% |
Functionalization of the Bicyclo Core
Methoxymethyl Group Installation
The Eschenmoser methylenation protocol, as described in General Procedure A, provides a robust method for introducing methylene groups:
-
Substrate : 4-Hydroxymethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
-
Reagent : Eschenmoser's salt (2.05 equiv)
-
Conditions : CH2Cl2, Et3N, 0°C to rt
Subsequent methylation using methyl iodide or dimethyl sulfate under basic conditions (K2CO3/DMF) completes the methoxymethyl moiety.
Carboxylic Acid Group Formation
Two principal methods dominate:
Method A: Hydrolytic Oxidation
-
Substrate : 4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carbonitrile
-
Reagents : H2O2 (30%), NaOH (10%)
-
Conditions : Reflux, 6 hours
Method B: Curtius Rearrangement
-
Substrate : 4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carbonyl azide
-
Reagents : Diphenylphosphoryl azide (DPPA)
-
Conditions : Toluene, 80°C
Optimization of Reaction Conditions
Scale-Up Considerations
The multigram synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline provides critical insights:
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Starting Material | 100 g | 1.82 kg |
| Solvent Volume | 0.5 L DMF | 5.6 L CH2Cl2 |
| Isolation Method | Column Chromatography | Distillation |
| Overall Yield | 32% | 28% |
Notably, high-vacuum distillation (95–98°C at 1 mmHg) proved essential for purifying intermediates at scale.
Protecting Group Strategies
Effective protection of the carboxylic acid and hydroxyl groups is critical:
| Protection Step | Reagent | Deprotection Method |
|---|---|---|
| Carboxylic Acid | Boc2O | HCl/MeOH (reflux) |
| Hydroxymethyl | TBSCl | TBAF/THF |
The Boc group demonstrated superior stability during methoxymethyl installation compared to alternative protectors.
Analytical Characterization
Critical spectroscopic data for intermediates:
Methyl 4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate
-
¹H NMR (CDCl3): δ 3.38 (s, 3H, OCH3), 3.72 (s, 3H, COOCH3), 4.12 (d, J=6.8 Hz, 2H, CH2O)
-
¹³C NMR : 52.1 (COOCH3), 59.3 (OCH3), 71.8 (CH2O), 172.4 (C=O)
Final Product
Challenges and Limitations
-
Ring Strain : The bicyclo[2.1.1]hexane system’s 60° bond angles induce significant strain, complicating direct functionalization.
-
Stereoselectivity : Most methods produce racemic mixtures, requiring chiral resolution (e.g., via diastereomeric salt formation).
-
Scale Limitations : Photochemical methods show decreased efficiency above 50 g scale due to light penetration issues.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxabicyclo ring system, potentially opening the ring and forming linear or cyclic alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 4-(formylmethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid.
Reduction: Formation of 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-ol.
Substitution: Formation of 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : The compound's structural characteristics suggest potential as a scaffold for drug design. Its bicyclic nature may enhance biological activity and selectivity in targeting specific receptors.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of bicyclic acids exhibit antimicrobial properties, which could be explored further with this compound.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, making this compound a candidate for further investigation in inflammatory disease treatments.
Organic Synthesis Applications
- Synthetic Intermediates : This compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
- Building Blocks for Complex Molecules : Its unique bicyclic structure allows it to act as a building block for synthesizing other compounds with desired functionalities.
Materials Science Applications
- Polymer Chemistry : The compound's reactivity can be harnessed to create novel polymers with specific properties, such as enhanced thermal stability or mechanical strength.
- Coating Materials : Its chemical properties may allow it to be used in developing coatings that provide protective barriers against environmental factors.
Case Study 1: Drug Development
A study explored the synthesis of various derivatives of bicyclic carboxylic acids, including 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, leading to compounds with improved anti-inflammatory activity compared to existing drugs.
Case Study 2: Antimicrobial Testing
Research conducted on similar bicyclic compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. This suggests that this compound could be tested for similar effects.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxabicyclo ring system can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Effects: Methoxymethyl (Target Compound): The methoxy group enhances hydrophilicity and hydrogen-bonding capacity compared to methyl or fluoromethyl analogs. This could improve solubility in aqueous systems, critical for drug delivery . Discontinuation suggests practical challenges . Amino and Ester Derivatives (C₈H₁₄ClNO₃): The ethyl ester group masks the carboxylic acid, improving cell permeability, while the amino group enables conjugation in peptide synthesis .
- Conformational Rigidity: The oxabicyclo[2.1.1]hexane core restricts conformational flexibility, mimicking proline in peptides. Methanoproline derivatives (e.g., Boc-2,4-methanoproline) demonstrate utility in preventing peptide aggregation, suggesting similar applications for the target compound .
Research and Application Insights
- Peptidomimetics :
Azabicyclo analogs (e.g., 2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride) are employed to stabilize peptide secondary structures. The target compound’s methoxymethyl group may further modulate bioavailability . - Synthetic Challenges : Fluorinated and methoxymethyl derivatives require specialized synthetic routes, such as protective group strategies (e.g., tert-butoxycarbonyl in ) .
Biological Activity
4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound with potential applications in medicinal chemistry due to its unique structural properties. This article examines its biological activity, synthesis, and potential applications based on available literature and research findings.
Structural Characteristics
- Molecular Formula : C8H12O4
- SMILES Notation : COCC12CC(C1)(OC2)C(=O)O
- InChI Key : YESGDCIUOJLUAP-UHFFFAOYSA-N
The compound features a bicyclic structure that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is largely attributed to its ability to act as a bioisostere. Bioisosteres are compounds that have similar chemical structures but different biological properties, which can enhance the pharmacological profile of drugs.
- Bioisosteric Replacement : The incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold into bioactive compounds has been shown to improve their physicochemical properties, potentially leading to enhanced efficacy and reduced toxicity .
Case Studies and Research Findings
- Synthesis and Validation :
- Physicochemical Properties :
- Potential Applications :
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 173.08084 | 132.4 |
| [M+Na]+ | 195.06278 | 134.6 |
| [M+NH4]+ | 190.10738 | 139.5 |
| [M+K]+ | 211.03672 | 133.3 |
| [M-H]- | 171.06628 | 127.1 |
This table illustrates the predicted collision cross-section values for various adducts of the compound, which can be useful for understanding its behavior in mass spectrometry analyses.
Q & A
Q. What are the established synthetic routes for 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid?
The compound is synthesized via iodocyclization of substituted precursors, enabling the formation of the bicyclic scaffold. For example, 2-oxabicyclo[2.1.1]hexanes with multiple exit vectors can be generated through cyclization reactions, followed by functionalization of the methoxymethyl group . Alternatively, photocycloaddition of ethyl 3-(2-propenyloxy)propenoate derivatives has been used to construct related bicyclic esters, which can be hydrolyzed to carboxylic acids . Key steps include optimizing reaction conditions (e.g., temperature, solvent) to minimize fragmentation byproducts.
Q. How is the structural conformation of this bicyclic compound validated experimentally?
X-ray crystallography is critical for confirming bond lengths, angles, and substituent positions. For instance, geometric parameters (e.g., distance d between substituents: ~3.6 Å, angle θ: ~105°) are compared to computational models to validate the bicyclo[2.1.1]hexane scaffold . NMR spectroscopy (e.g., H and C) is used to analyze substituent configuration, such as distinguishing endo vs. exo carboxyl groups via coupling constants and chemical shifts .
Q. What physicochemical properties influence its reactivity in medicinal chemistry applications?
The compound’s rigid bicyclic structure reduces conformational flexibility, enhancing metabolic stability. The methoxymethyl group modulates solubility and steric bulk, while the carboxylic acid enables salt formation or conjugation. Key parameters include logP (~1.5–2.0, estimated) and pKa (~3–4 for the carboxylic acid), which affect membrane permeability and bioavailability .
Q. How is this compound purified after synthesis?
Column chromatography (silica gel, ethyl acetate/hexane gradients) is commonly used, followed by recrystallization from polar solvents (e.g., ethanol/water mixtures). HPLC with C18 columns and acidic mobile phases (0.1% TFA) can resolve enantiomeric impurities .
Q. What safety precautions are recommended during handling?
Use gloves, goggles, and fume hoods to avoid skin/eye contact. The compound is hygroscopic; store under inert gas (N) at −20°C. Waste must be neutralized (e.g., with NaHCO) before disposal .
Advanced Research Questions
Q. How does this compound act as a bioisostere for aromatic rings in drug design?
The 2-oxabicyclo[2.1.1]hexane core mimics ortho-substituted phenyl rings by replicating key geometric parameters (e.g., distance r between substituents: ~1.56 Å vs. 1.38–1.44 Å in phenyl; angle φ: ~120°). This substitution reduces π-π stacking interactions while maintaining similar steric bulk, improving solubility and reducing off-target effects. Validation includes comparative activity assays in angiotensin II receptor analogs .
Q. What experimental challenges arise when incorporating this scaffold into peptide mimetics?
Aggregation during solid-phase synthesis is a common issue due to the hydrophobic bicyclic core. Mitigation strategies include using Boc- or Fmoc-protected derivatives (e.g., Boc-2,4-methanoproline) to enhance solubility and prevent β-sheet formation. CD spectroscopy and dynamic light scattering (DLS) are used to monitor aggregation .
Q. How can computational methods resolve contradictions in conformational stability data?
Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) and density functional theory (DFT) calculations (B3LYP/6-31G*) help reconcile discrepancies between X-ray (rigid crystal packing) and NMR (solution dynamics). For example, simulations may reveal transient hydrogen bonding between the carboxylic acid and methoxymethyl group in solution .
Q. What strategies optimize metabolic stability of derivatives in vivo?
Isotopic labeling (H, C) of the methoxymethyl group tracks metabolic pathways via LC-MS. Introducing electron-withdrawing groups (e.g., fluorine) at C4 reduces oxidative demethylation. In vitro assays with liver microsomes quantify half-life improvements .
Q. How are stereochemical outcomes controlled during functionalization?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) direct substituent addition. For example, enantiomeric excess (ee) >95% is achieved using (R)-BINAP ligands. Polarimetry and chiral HPLC (Chiralpak IA column) validate stereopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
